molecular formula C9H4BrClO2 B11857919 3-Bromo-6-chloro-2H-chromen-2-one

3-Bromo-6-chloro-2H-chromen-2-one

Cat. No.: B11857919
M. Wt: 259.48 g/mol
InChI Key: SKIPYRZCWXWUPJ-UHFFFAOYSA-N
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Description

3-Bromo-6-chloro-2H-chromen-2-one: is a derivative of coumarin, a class of compounds known for their diverse biological and pharmacological activities. Coumarins are naturally occurring compounds found in many plants and have been used in various medicinal applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-chloro-2H-chromen-2-one typically involves the bromination and chlorination of a coumarin precursor. One common method includes the bromination of 6-chloro-2H-chromen-2-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing efficient and cost-effective methods to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-6-chloro-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 3-Bromo-6-chloro-2H-chromen-2-one is used as a building block in the synthesis of various heterocyclic compounds, which are important in the development of new materials and catalysts .

Biology and Medicine: The compound has shown potential in the development of new drugs due to its biological activities. It has been studied for its antiproliferative, antimicrobial, and anti-inflammatory properties .

Industry: In the industrial sector, it is used in the synthesis of dyes, pigments, and other specialty chemicals. Its reactivity makes it a valuable intermediate in the production of complex organic molecules .

Mechanism of Action

The mechanism of action of 3-Bromo-6-chloro-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The bromine and chlorine atoms enhance its ability to form covalent bonds with biological molecules, leading to its biological activities. It can inhibit enzymes, interfere with DNA replication, and modulate signaling pathways, contributing to its antiproliferative and antimicrobial effects .

Comparison with Similar Compounds

  • 3-Bromo-2H-chromen-2-one
  • 6-Chloro-2H-chromen-2-one
  • 3-Bromo-6-methyl-2H-chromen-2-one

Comparison: Compared to its analogs, it exhibits a broader range of biological activities and can be used in more diverse synthetic applications .

Properties

IUPAC Name

3-bromo-6-chlorochromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrClO2/c10-7-4-5-3-6(11)1-2-8(5)13-9(7)12/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKIPYRZCWXWUPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C=C(C(=O)O2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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